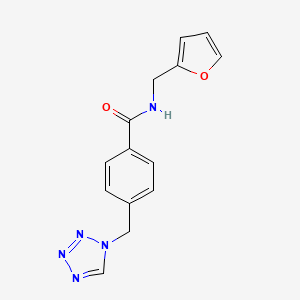![molecular formula C16H15N3O2 B4511015 N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4511015.png)
N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multiple steps, starting from basic precursors to the final compound. For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide , a compound with a similar functional group arrangement, was achieved through a 9-step process starting from 2,6-difluorobenzoic acid, yielding the final product with a 1% overall chemical yield. This process highlights the complexity and low yield typically associated with the synthesis of such intricate molecules (Wang et al., 2013).
Molecular Structure Analysis
Benzimidazole derivatives exhibit diverse molecular structures, which can significantly influence their physical and chemical properties. The molecular structure of N-benzimidazolyl-benzamide derivatives, including their X-ray crystallography, has been thoroughly analyzed to understand their spatial arrangement and potential interaction sites. These analyses contribute to the understanding of their reactivity and interaction with biological targets (Angulo-Cornejo et al., 2000).
Chemical Reactions and Properties
N-benzimidazolyl-benzamide derivatives participate in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. For instance, their ability to form metal chelates underlines their utility in coordination chemistry, serving as ligands in complex formation with metals such as CuII, NiII, PdII, and ZnII. This reactivity is crucial for applications in catalysis and material science (Angulo-Cornejo et al., 2000).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are pivotal for their application in various domains. For example, the synthesized compounds within this class are noted for their thermal stability up to 300°C, indicating their potential for applications requiring high-temperature processes (Padalkar et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various chemical conditions, and ability to undergo specific reactions, define the utility of benzimidazole derivatives in chemical synthesis and biological applications. Their interaction with metals, ability to form stable complexes, and reactivity towards nucleophiles or electrophiles are essential aspects of their chemical behavior, influencing their application in drug development, catalysis, and material science (Angulo-Cornejo et al., 2000).
Mechanism of Action
Benzamides can act as allosteric activators of human glucokinase . They have revealed significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models . Molecular docking investigations predict the bonding interactions of these derivatives with the residues in the allosteric site of the glucokinase protein .
Safety and Hazards
properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJBCFSPVKIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]valine](/img/structure/B4510949.png)

![N-benzyl-6-isopropyl-N,3-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4510959.png)
![5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B4510965.png)
![4-[(1-methyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B4510978.png)
![3-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B4510979.png)
![2-{[4-(phenylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4510991.png)

![6-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4511011.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide](/img/structure/B4511019.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4511024.png)

![4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(3-pyridinylmethyl)butanamide](/img/structure/B4511032.png)
![2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethyl]-6-(3-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4511037.png)